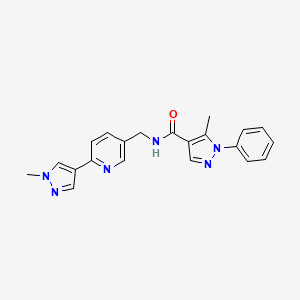

5-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O/c1-15-19(13-25-27(15)18-6-4-3-5-7-18)21(28)23-11-16-8-9-20(22-10-16)17-12-24-26(2)14-17/h3-10,12-14H,11H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQOTRGLZGMRCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CN=C(C=C3)C4=CN(N=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound notable for its intricate structure, which includes multiple functional groups such as pyrazole and pyridine rings. These structural features contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N6O, with a molecular weight of 372.432 g/mol. The presence of a carboxamide group enhances its solubility and potential reactivity, while the pyrazole and pyridine rings are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related pyrazole compounds have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

In one study, derivatives similar to this compound showed significant inhibition against HepG2 (liver cancer) and HeLa (cervical cancer) cells .

Anti-inflammatory and Antimicrobial Properties

The compound's structure suggests potential anti-inflammatory activity due to the presence of the pyrazole ring, which has been linked to inhibition of inflammatory pathways. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation . Additionally, some studies indicate antimicrobial properties against various pathogens, although specific data on this compound's efficacy is limited.

The biological activity of this compound likely involves interaction with various biological targets:

- Enzyme Inhibition : Pyrazole derivatives are known to act as inhibitors for several kinases and enzymes involved in cancer progression and inflammation.

- Receptor Binding : The compound may interact with specific receptors that mediate cellular responses related to growth and apoptosis.

- Molecular Docking Studies : Computational studies can provide insights into binding affinities and specific interactions at the molecular level, aiding in the understanding of its mechanism of action.

Case Studies

Several case studies have evaluated the biological activities of similar compounds:

Case Study 1: Anticancer Screening

A study conducted by Bouabdallah et al. examined N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline against Hep2 and P815 cell lines, revealing significant cytotoxic potential with an IC50 value of 3.25 mg/mL for Hep2 cells .

Case Study 2: Inhibition of Kinases

Research by Li et al. highlighted the efficacy of pyrazole carboxamide derivatives in inhibiting Aurora-A kinase, which is crucial for cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-carboxamide derivatives are widely explored in medicinal and agrochemical research. Below, the target compound is compared to structurally related analogs based on synthesis, physicochemical properties, and substituent effects.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Physicochemical Properties :

- Chloro substituents (e.g., in 3a and 3b ) increase melting points compared to methyl groups, likely due to enhanced intermolecular interactions (e.g., halogen bonding) .

- The target compound’s methyl and pyrazolyl-pyridine substituents likely improve solubility over purely aromatic analogs (e.g., 3a ), as alkyl groups reduce crystallinity.

Synthetic Routes :

- The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF), analogous to derivatives in . This method achieves moderate yields (60–70%) for pyrazole-carboxamides.

- In contrast, N-(5-chloro-6-triazolyl-pyridin-3-yl) analogs () use similar coupling strategies but substitute pyridin-4-yl for phenyl, altering steric and electronic profiles .

Biological Implications: Chloro and cyano groups (e.g., 3a–3d) may enhance binding to hydrophobic enzyme pockets, whereas the target compound’s methyl groups could favor metabolic stability.

Research Findings and Trends

- Electron-Withdrawing vs. Methyl groups (target compound) balance lipophilicity and stability .

- Heterocyclic Diversity : Pyridine-pyrazole hybrids (target compound) may offer improved pharmacokinetics over purely phenyl-substituted derivatives due to altered π-stacking interactions .

- Synthetic Challenges : Moderate yields (60–70%) in pyrazole-carboxamide synthesis () suggest steric hindrance at the carboxamide linkage as a limiting factor, necessitating optimization for scale-up .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide, and how are intermediates characterized?

- Methodology : A common approach involves cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives, followed by coupling reactions. For example, K₂CO₃ in DMF is used to facilitate nucleophilic substitution or condensation steps, as seen in analogous pyrazole syntheses . Intermediates are typically characterized via 1H NMR, IR spectroscopy, and elemental analysis to confirm regiochemistry and purity .

Q. How are spectral techniques (e.g., NMR, LC-MS) employed to resolve structural ambiguities in pyrazole derivatives?

- Methodology : Multi-nuclear NMR (¹H, ¹³C) identifies substituent positions and confirms hydrogen bonding patterns. LC-MS validates molecular weight, while IR spectroscopy detects functional groups (e.g., carboxamide C=O stretches at ~1650 cm⁻¹). For complex cases, X-ray crystallography (e.g., CCDC data) resolves stereochemical uncertainties, as demonstrated in structurally related pyrazole-carbothioamides .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity in pyrazole-based compounds?

- Methodology : Standard assays include:

- Maximal Electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests for anticonvulsant activity .

- Enzyme inhibition assays (e.g., kinase or receptor binding) using fluorescence polarization or radioligand displacement .

- Cytotoxicity screening via MTT or SRB assays against cancer cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in pyrazole-carboxamide synthesis?

- Methodology :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while additives like KI promote SN2 mechanisms .

- Base variation : Testing K₂CO₃ vs. Cs₂CO₃ alters reaction kinetics and regioselectivity in heterocyclic coupling .

- Temperature control : Reflux vs. room-temperature conditions may shift product distribution, as seen in pyrazolo[3,4-c]pyrazole syntheses .

Q. What strategies validate molecular docking predictions for pyrazole-carboxamide target interactions?

- Methodology :

- Docking validation : Compare computational results (e.g., AutoDock Vina) with experimental IC₅₀ values from enzyme assays .

- Mutagenesis studies : Residue-specific mutations in target proteins (e.g., mGluR5) test predicted binding interactions .

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) measures binding affinity and entropy/enthalpy contributions .

Q. How can contradictory bioactivity data between similar pyrazole analogs be resolved?

- Methodology :

- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings) using crystallographic data .

- Metabolic stability assays : Assess hepatic microsomal degradation to rule out pharmacokinetic confounding .

- Dose-response reevaluation : Ensure activity is concentration-dependent and not artifact-driven .

Q. What analytical challenges arise in distinguishing structural analogs, and how are they addressed?

- Methodology :

- High-resolution mass spectrometry (HR-MS) : Differentiates isomers with identical nominal mass but distinct fragmentation patterns .

- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions .

- HPLC with chiral columns : Separates enantiomers in compounds with stereocenters .

Q. How do stability and storage conditions impact experimental reproducibility for pyrazole-carboxamides?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.